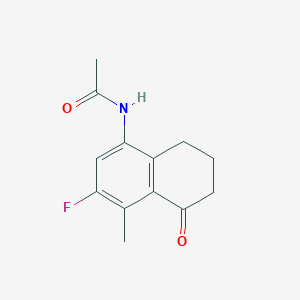
N-(3-Fluoro-4-methyl-5-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
Cat. No. B8792426
M. Wt: 235.25 g/mol
InChI Key: OMNUGNSWHKWBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05849945
Procedure details


In 50 ml of methylene chloride, 5.0 g of 4-(2 -acetylamino-4-fluoro-5-methylphenyl)butanoic acid was suspended. To the suspension, 4.3 ml of thionyl chloride was added dropwise over 2 minutes at an internal temperature of 3° to 4° C., followed by stirring at the same temperature for 15 minutes and then at room temperature for 45 minutes. To the resulting mixture, 6.6 g of aluminum chloride were added over 5 minutes at an internal temperature of 4° to 6° C., followed by stirring for one hour at the same temperature and then stirring for 24 hours at room temperature. After the completion of the reaction, a 5% aqueous hydrochloric acid solution and ice were added gradually to the reaction mixture and they were stirred for a while. The reaction mixture was extracted with chloroform. The chloroform layer was washed sufficiently with water and a saturated aqueous solution of sodium bicarbonate, and was then dried over potassium carbonate. The solvent was removed under reduced pressure. To the residue so obtained, isopropyl ether was added. The crystals so precipitated were collected by filtration, whereby 3.5 g of the title compound was obtained.
Quantity
5 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([F:11])[C:8]([CH3:12])=[CH:7][C:6]=1[CH2:13][CH2:14][CH2:15][C:16]([OH:18])=O)(=[O:3])[CH3:2].S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].Cl.C(OC(C)C)(C)C>C(Cl)Cl>[C:1]([NH:4][C:5]1[CH:10]=[C:9]([F:11])[C:8]([CH3:12])=[C:7]2[C:6]=1[CH2:13][CH2:14][CH2:15][C:16]2=[O:18])(=[O:3])[CH3:2] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=C(C=C(C(=C1)F)C)CCCC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
4.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at the same temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for 45 minutes
|
|
Duration
|
45 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for one hour at the same temperature
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring for 24 hours at room temperature
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
were stirred for a while
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The chloroform layer was washed sufficiently with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated aqueous solution of sodium bicarbonate, and was then dried over potassium carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the residue so obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals so precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=C2CCCC(C2=C(C(=C1)F)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
